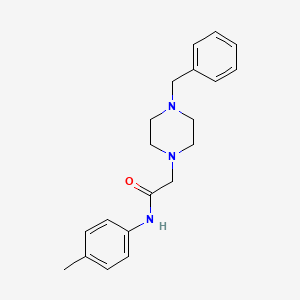
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention due to its potential applications in scientific research. BPA is a piperazine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to decrease levels of malondialdehyde (MDA), which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its relative ease of synthesis. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its potential toxicity. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for further research on 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. One area of research could be to further explore the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, particularly with regard to its neuroprotective properties. Additionally, further studies could be conducted to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of cancer and other diseases. Finally, future research could focus on developing new derivatives of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide with improved pharmacological properties.
Conclusion
In conclusion, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, or 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects, neuroprotective properties, and antiproliferative effects on cancer cells. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process, and 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is relatively stable and can be stored for extended periods of time. However, the potential toxicity of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide at high concentrations may limit its use in certain experiments. Further research is needed to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of various diseases and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzylamine with 4-methylbenzoyl chloride in the presence of triethylamine to form 4-methylbenzoyl-4-methylbenzylamide. This intermediate product is then reacted with piperazine in the presence of acetic anhydride to form 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process that can be carried out in a laboratory setting with relative ease.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied for its potential applications in the treatment of cancer, as it has been shown to have antiproliferative effects on cancer cells.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-19(10-8-17)21-20(24)16-23-13-11-22(12-14-23)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKKWTXWGRKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)


![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)